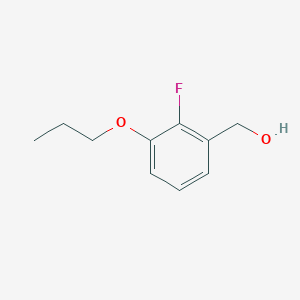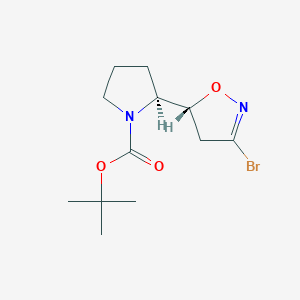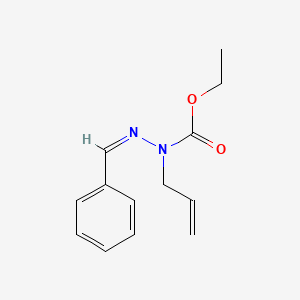
2-Chloro-5-(methoxy-D3)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(methoxy-D3)pyridine is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the second position and a methoxy group at the fifth position on the pyridine ring. The deuterium-labeled methoxy group (methoxy-D3) makes it particularly useful in various scientific applications, especially in studies involving isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(methoxy-D3)pyridine typically involves the chlorination of 5-methoxypyridine. One common method is the reaction of 5-methoxypyridine with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at temperatures ranging from 0°C to 50°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-5-(methoxy-D3)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine carboxylic acids or aldehydes.
Reduction: Piperidine derivatives.
Applications De Recherche Scientifique
2-Chloro-5-(methoxy-D3)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in isotopic labeling studies to trace metabolic pathways and understand biological processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(methoxy-D3)pyridine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in metabolic pathways or cellular functions. The deuterium labeling allows for precise tracking of the compound’s distribution and transformation within the system.
Comparaison Avec Des Composés Similaires
2-Chloro-5-methoxypyridine: Similar structure but without deuterium labeling.
5-Chloro-2-methoxypyridine: Chlorine and methoxy groups are positioned differently on the pyridine ring.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a methoxy group.
Uniqueness: 2-Chloro-5-(methoxy-D3)pyridine is unique due to its deuterium labeling, which makes it particularly valuable in isotopic studies. This labeling allows researchers to track the compound’s behavior in complex systems with high precision, providing insights that are not possible with non-labeled analogs.
Propriétés
Formule moléculaire |
C6H6ClNO |
|---|---|
Poids moléculaire |
146.59 g/mol |
Nom IUPAC |
2-chloro-5-(trideuteriomethoxy)pyridine |
InChI |
InChI=1S/C6H6ClNO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3/i1D3 |
Clé InChI |
ZXGHKJHRHVDMSW-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=CN=C(C=C1)Cl |
SMILES canonique |
COC1=CN=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


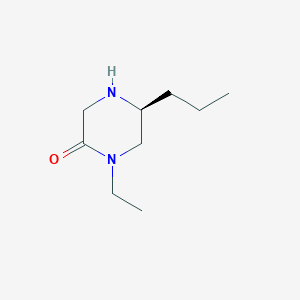
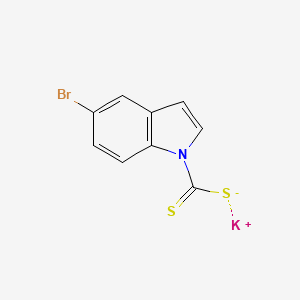
![5-(Tert-butyl) 6-ethyl (5S,6S)-spiro[2.5]octane-5,6-dicarboxylate](/img/structure/B14031712.png)
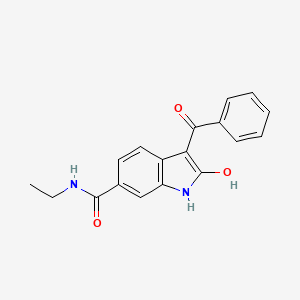
![[1,1'-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate](/img/structure/B14031728.png)

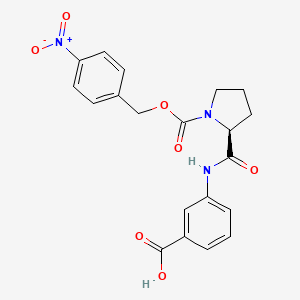
![ethyl 6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14031734.png)

